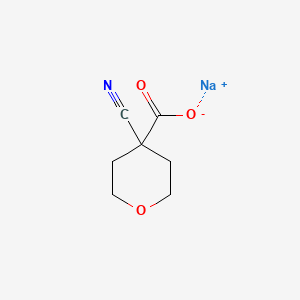
Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate
Overview
Description
“Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate” is a chemical compound. It contains a benzene ring, which is activated towards free radical attack due to the benzylic hydrogens of alkyl substituents . The compound also contains functional groups such as esters, nitriles, and halogens .
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . Another method involves the etherification of benzyl alcohol with ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates in the presence of sodium hydride in THF followed by alkaline hydrolysis of the ethyl esters .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets ranging from 6-31G* to 6-311++G** .Chemical Reactions Analysis
The chemical reactions of similar compounds involve processes such as electrophilic nitration and Friedel-Crafts acylation reactions. These reactions introduce deactivating, meta-directing substituents on an aromatic ring . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their structure. For instance, the structure of benzene allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis .Scientific Research Applications
Environmental Impact Studies
Research has examined the environmental impact of compounds structurally related to Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate. A study focused on the leaching of azoxystrobin, a fungicide whose structure includes a similar methoxyacrylate group, from agricultural fields in Denmark. This study highlights the potential environmental implications of such compounds, particularly their leaching behavior and impact on aquatic ecosystems (Jørgensen et al., 2012).
Synthesis and Chemical Properties
Another aspect of research is the synthesis of related methoxyacrylates. A study on the stereoselective synthesis of methyl (Z)-α-methoxyacrylates explored the efficient production of these compounds through a two-carbon homologation of aldehydes. This research contributes to the understanding of the synthetic routes and chemical properties of methoxyacrylate derivatives (Baati et al., 2009).
Biological Activity and Applications
The biological activity of derivatives of methoxyacrylates has been extensively studied. One investigation into ether and ester trans-ferulic acid derivatives, which are structurally related, revealed their antioxidant and cytotoxic effects. This suggests potential therapeutic applications for compounds similar to this compound (Obregón-Mendoza et al., 2018).
Nanomaterial Applications
Furthermore, research into 2-phenyl-benzoxazole derivatives, which are structurally analogous, demonstrated their potential as fluorescent nanomaterials. These compounds showed strong emission of blue light in the solid state, indicating potential applications in biological and aqueous media (Ghodbane et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Recent advances in the synthesis of similar compounds have led to the preparation of complex m-aryloxy phenols with functional groups that impart specific properties. These compounds have potential biological activities and are important in various industries, including plastics, adhesives, and coatings . They also have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Properties
IUPAC Name |
methyl (E)-3-methoxy-2-(2-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-13-16(18(19)21-2)15-10-6-7-11-17(15)22-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBMTHOGHLZLSY-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1OCC2=CC=CC=C2)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


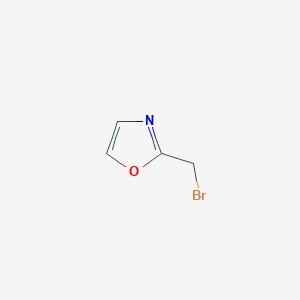
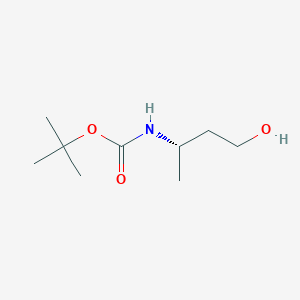



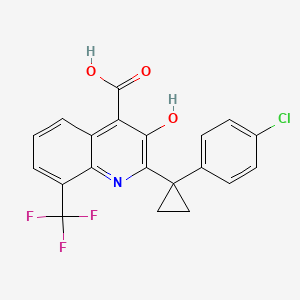
![Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-](/img/structure/B3079338.png)
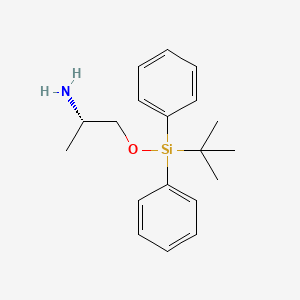


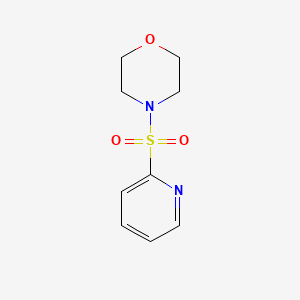
![S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B3079363.png)
![3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3079368.png)
